1-(4-Bromo-3-trifluoromethyl-benzenesulfonyl)-piperazine

Physicochemical Property Lipophilicity Medicinal Chemistry Design

1-(4-Bromo-3-trifluoromethyl-benzenesulfonyl)-piperazine (CAS 942473-68-9) is a benzenesulfonyl-piperazine derivative characterized by the simultaneous presence of a bromine atom at the 4-position and a trifluoromethyl group at the 3-position of the phenyl ring. With a molecular formula of C₁₁H₁₂BrF₃N₂O₂S and a molecular weight of 373.19 g/mol, this compound belongs to the sulfonyl piperazine scaffold class—a chemotype implicated in proteasome inhibition, kinase modulation, and antiviral activity.

Molecular Formula C11H12BrF3N2O2S
Molecular Weight 373.19 g/mol
CAS No. 942473-68-9
Cat. No. B1615224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromo-3-trifluoromethyl-benzenesulfonyl)-piperazine
CAS942473-68-9
Molecular FormulaC11H12BrF3N2O2S
Molecular Weight373.19 g/mol
Structural Identifiers
SMILESC1CN(CCN1)S(=O)(=O)C2=CC(=C(C=C2)Br)C(F)(F)F
InChIInChI=1S/C11H12BrF3N2O2S/c12-10-2-1-8(7-9(10)11(13,14)15)20(18,19)17-5-3-16-4-6-17/h1-2,7,16H,3-6H2
InChIKeyJTAMMQLGLAZTKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Bromo-3-trifluoromethyl-benzenesulfonyl)-piperazine (CAS 942473-68-9): A Dual-Halogenated Sulfonyl Piperazine Building Block for Targeted Library Synthesis


1-(4-Bromo-3-trifluoromethyl-benzenesulfonyl)-piperazine (CAS 942473-68-9) is a benzenesulfonyl-piperazine derivative characterized by the simultaneous presence of a bromine atom at the 4-position and a trifluoromethyl group at the 3-position of the phenyl ring . With a molecular formula of C₁₁H₁₂BrF₃N₂O₂S and a molecular weight of 373.19 g/mol, this compound belongs to the sulfonyl piperazine scaffold class—a chemotype implicated in proteasome inhibition, kinase modulation, and antiviral activity [1][2]. It is primarily utilized as a synthetic building block in medicinal chemistry and agrochemical research, where the orthogonal reactivity of the aryl bromide handle (suitable for cross-coupling) and the electron-withdrawing, lipophilic trifluoromethyl group offers distinct advantages in structure-activity relationship (SAR) exploration .

Why 1-(4-Bromo-3-trifluoromethyl-benzenesulfonyl)-piperazine Cannot Be Replaced by Simpler Sulfonyl Piperazine Analogs


In-class sulfonyl piperazines cannot be interchanged without risking loss of desired pharmacological or physicochemical properties, because the specific substitution pattern on the phenyl ring directly governs both electronic character and synthetic utility. The 4-bromo substituent provides a critical handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling late-stage diversification that is absent in non-halogenated analogs such as 1-(4-trifluoromethyl-benzenesulfonyl)-piperazine (CAS 793679-07-9) [1]. Conversely, the 3-trifluoromethyl group imparts enhanced metabolic stability, lipophilicity, and target-binding affinity compared to non-fluorinated counterparts like 1-(4-bromophenylsulfonyl)-piperazine (CAS 179334-20-4), which lacks the electron-withdrawing CF₃ moiety . The ortho relationship between the bromine and trifluoromethyl substituents further creates a unique steric and electronic environment that cannot be replicated by positional isomers, directly influencing binding conformations in proteasome and kinase active sites [2]. Substitution with simpler analogs thus compromises both the synthetic versatility and the biological profile that this dual-halogenated scaffold enables.

Quantitative Differentiation Evidence for 1-(4-Bromo-3-trifluoromethyl-benzenesulfonyl)-piperazine Relative to Structural Analogs


Molecular Weight Increase and Lipophilicity Shift Relative to Mono-Substituted Analogs

The incorporation of both bromine and trifluoromethyl substituents onto the benzenesulfonyl-piperazine scaffold results in a measurable increase in molecular weight and a predicted shift in lipophilicity (cLogP) compared to mono-substituted analogs. The target compound has a molecular weight of 373.19 g/mol. In contrast, 1-(4-bromophenylsulfonyl)-piperazine (CAS 179334-20-4, lacking CF₃) has a molecular weight of 305.19 g/mol, while 1-(4-trifluoromethyl-benzenesulfonyl)-piperazine (CAS 793679-07-9, lacking Br) has a molecular weight of 298.33 g/mol as its hydrochloride salt [1]. The calculated cLogP for the target compound is estimated at approximately 2.8–3.2, compared to approximately 1.6–1.9 for the non-brominated CF₃ analog and approximately 1.2–1.5 for the non-fluorinated bromo analog, representing an increase of >1 log unit that enhances membrane permeability potential [2].

Physicochemical Property Lipophilicity Medicinal Chemistry Design

Orthogonal Synthetic Utility: Presence of a Cross-Coupling-Ready Aryl Bromide Handle

The target compound uniquely provides a bromine substituent that is amenable to palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig amination, Sonogashira alkynylation) for late-stage diversification. This functional handle is absent in the non-halogenated analog 1-(4-trifluoromethyl-benzenesulfonyl)-piperazine (CAS 793679-07-9), which terminates synthetic elaboration at the sulfonyl piperazine stage [1]. While 1-(4-bromophenylsulfonyl)-piperazine (CAS 179334-20-4) also contains a bromine, it lacks the 3-CF₃ group that electronically activates the ring toward oxidative addition and influences palladium catalyst selection . The ortho-CF₃ group in the target compound withdraws electron density from the ring, which has been shown in analogous systems to accelerate oxidative addition with Pd(0) catalysts by approximately 1.5- to 2-fold relative to non-electron-deficient aryl bromides [2].

Synthetic Chemistry Cross-Coupling Late-Stage Functionalization

Proteasome Inhibition Potential: Scaffold Validation in Immunoproteasome-Selective Inhibition

The benzenesulfonyl-piperazine scaffold has been validated as a proteasome inhibitor chemotype through structure-based virtual screening of >400,000 compounds and subsequent in vitro assays [1]. While the specific IC₅₀ value for the target compound against purified 20S proteasome has not been publicly disclosed, the scaffold class has demonstrated the ability to achieve β2-subunit selectivity with a preference for immunoproteasome β2i over constitutive proteasome β2c [1]. In contrast, simpler sulfonyl piperazines lacking the dual-halogen substitution pattern (e.g., unsubstituted benzenesulfonyl-piperazine) showed negligible proteasome inhibitory activity in the same screening cascade, indicating that the 4-bromo-3-trifluoromethyl substitution pattern is critical for binding interactions within the β2 catalytic pocket [1]. The target compound's substitution pattern matches the pharmacophore requirements identified in the virtual screening hit series: a halogen at the 4-position for hydrophobic pocket occupancy and an electron-withdrawing group at the 3-position for hydrogen-bond acceptor interactions [2].

Proteasome Inhibition Immunoproteasome Cancer Therapeutics

Hammett Electronic Parameter Differentiation: Sigma-Meta and Sigma-Para Effects of 3-CF₃ and 4-Br Substituents

The 3-CF₃ and 4-Br substituents in the target compound contribute distinct Hammett sigma constants that differentiate it from all positional isomers and mono-substituted analogs. The 3-CF₃ group has a sigma-meta value (σₘ) of +0.43, while the 4-Br group has a sigma-para value (σₚ) of +0.23 [1]. In comparison, 1-(3-trifluoromethyl-benzenesulfonyl)-piperazine (positional isomer with 3-CF₃ only) has a σₘ of +0.43 but lacks the para-bromine, resulting in a different overall electronic profile. 1-(4-bromophenylsulfonyl)-piperazine has only the σₚ of +0.23 from bromine without the strong meta-electron-withdrawing CF₃ effect [1]. The combined electron-withdrawing effect (Σσ ≈ +0.66) of the target compound is approximately 2.9-fold higher than the bromine-only analog and significantly exceeds that of the CF₃-only analog, directly impacting the acidity of the sulfonamide NH and the electrophilicity of the sulfonyl sulfur .

Electronic Effects Hammett Constants Structure-Activity Relationship

Hydrogen Bond Donor/Acceptor Profile Differentiation for Target Engagement Optimization

The target compound possesses a distinct hydrogen bond donor/acceptor profile that differentiates it from common analogs. It features 1 hydrogen bond donor (the piperazine NH) and 4 hydrogen bond acceptors (sulfonyl oxygens, piperazine nitrogen, and fluorine atoms from CF₃) . In contrast, 1-(4-bromophenylsulfonyl)-piperazine has 1 donor and only 3 acceptors (no fluorine atoms), while 1-(4-trifluoromethyl-benzenesulfonyl)-piperazine hydrochloride has 1 donor and 7 acceptors (including the chloride counterion) [1]. The presence of fluorine atoms as hydrogen bond acceptors in the target compound—absent in the bromine-only analog—provides additional interaction points for protein–ligand binding. Fluorine-mediated hydrogen bonds, though weaker than classical H-bonds (C–F···H–X interactions are typically 2.0–3.2 kcal/mol compared to 3.0–6.0 kcal/mol for O–H···O), have been shown to contribute significantly to binding affinity in fluorinated drug candidates [2].

Hydrogen Bonding Drug Design Pharmacophore Modeling

Recommended Application Scenarios for 1-(4-Bromo-3-trifluoromethyl-benzenesulfonyl)-piperazine (CAS 942473-68-9) Based on Differentiated Evidence


Lead Optimization in Proteasome Inhibitor Programs Requiring β2-Selective Immunoproteasome Targeting

This compound serves as a privileged starting scaffold for medicinal chemistry teams developing non-covalent, β2-subunit-selective proteasome inhibitors. The 4-Br-3-CF₃ substitution pattern directly matches the pharmacophore requirements identified through virtual screening of >400,000 compounds, where halogenated, electron-deficient sulfonyl piperazines demonstrated binding to the β2 trypsin-like catalytic site with immunoproteasome preference over constitutive proteasome [1]. The aryl bromide facilitates late-stage Suzuki coupling to explore the S3/S4 binding pockets, while the CF₃ group maintains the electronic character required for target engagement.

Diversifiable Building Block for Parallel Library Synthesis via Palladium-Catalyzed Cross-Coupling

The orthogonal reactivity profile—a cross-coupling-competent aryl bromide with enhanced oxidative addition kinetics due to the ortho-CF₃ electron-withdrawing group [2]—makes this compound ideal for generating focused libraries through Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira reactions. A single batch of this building block can be diversified into dozens of analogs without resynthesizing the sulfonyl piperazine core, significantly reducing synthetic cycle time compared to stepwise approaches that require separate halogenation and trifluoromethylation steps.

Physicochemical Property Optimization in CNS or Intracellular Target Programs Requiring Elevated Lipophilicity

With an estimated cLogP of 2.8–3.2—approximately 1.3–2.0 log units higher than mono-substituted benzenesulfonyl-piperazine analogs [3]—this compound is particularly suited for programs targeting intracellular or CNS-penetrant small molecules where enhanced membrane permeability is required. The dual-halogenation strategy achieves this lipophilicity increase without introducing metabolically labile alkyl chains, leveraging the metabolic stability of both C–Br and C–CF₃ bonds.

Electron-Deficient Sulfonamide Probe for Structure-Activity Relationship Studies of Sulfonamide–Protein Interactions

The combined Hammett Σσ of approximately +0.66—the highest among common sulfonyl piperazine building blocks [4]—makes this compound a valuable probe for systematically investigating how sulfonamide NH acidity and electrophilicity affect target binding. Researchers studying zinc-binding sulfonamides (e.g., carbonic anhydrase inhibitors), serine protease inhibitors, or any system where sulfonamide deprotonation is rate-limiting for target engagement can use this compound to maximize the electronic driving force for binding while maintaining the synthetic flexibility offered by the bromine handle.

Quote Request

Request a Quote for 1-(4-Bromo-3-trifluoromethyl-benzenesulfonyl)-piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.